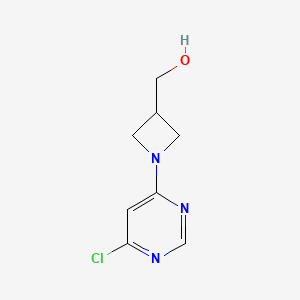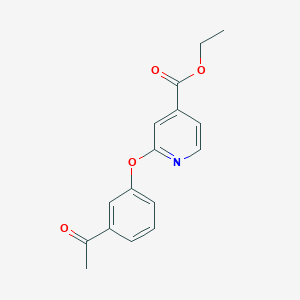![molecular formula C9H7Cl2N3OS B1429507 5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine CAS No. 1269527-67-4](/img/structure/B1429507.png)
5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine
Overview
Description
5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine, also known as DCBA, is a synthetic organic compound that is used in scientific research for a variety of purposes. DCBA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Biological Activity of Heterocyclic Systems
1,3,4-Thiadiazole and its derivatives have been recognized for their significant pharmacological potential. These compounds serve as crucial scaffolds in the expression of pharmacological activity, essential for medicinal chemistry. 1,3,4-Thiadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The versatility of the 1,3,4-thiadiazole scaffold allows for chemical modifications that enhance pharmacological activities through hydrogen bonding interactions with various enzymes and receptors. This makes them promising candidates for the development of new drug-like molecules (M. Lelyukh, 2019).
Arylmethylidenefuranones and Heterocyclic Compounds
The synthesis and reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles have been explored to generate a broad range of compounds, including thiadiazoles. These reactions highlight the versatility and potential of using 5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine as a precursor or intermediate in synthesizing complex heterocyclic systems. The structural diversity achieved through these reactions underscores the compound's utility in creating pharmacologically active agents (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, related to 1,3,4-thiadiazoles, have shown significant therapeutic potential. These compounds are known for their effective binding with different enzymes and receptors, leading to a variety of bioactivities. Research has highlighted the importance of the 1,3,4-oxadiazole ring in the development of compounds with anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and other medicinal properties. This reinforces the importance of 5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine and its analogs in medicinal chemistry for the synthesis of new, active pharmaceutical agents (G. Verma et al., 2019).
Synthesis and Pharmacology of Oxadiazole Derivatives
The synthesis and pharmacological evaluation of oxadiazole derivatives, closely related to thiadiazoles, have been extensively studied. These compounds demonstrate a broad spectrum of antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The structural features of oxadiazoles, especially the presence of nitrogen atoms and the ability to form hydrogen bonds, contribute significantly to their pharmacological activities. This highlights the potential of using 5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine in the synthesis of bioactive molecules with diverse therapeutic applications (Jing-Jing Wang et al., 2022).
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3OS/c10-6-2-1-5(7(11)3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBGQVCOPUJXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1429425.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429427.png)

![7-Nitrobenzo[d]isoxazole](/img/structure/B1429432.png)



![2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1429439.png)

![2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one](/img/structure/B1429443.png)

![2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429445.png)

